molecular formula C10H14O5 B12879689 Ethyl 4-hydroxy-5-oxo-2-propyl-2,5-dihydrofuran-3-carboxylate

Ethyl 4-hydroxy-5-oxo-2-propyl-2,5-dihydrofuran-3-carboxylate

Cat. No.: B12879689
M. Wt: 214.21 g/mol
InChI Key: DQOUNKZNDJHILD-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-5-oxo-2-propyl-2,5-dihydrofuran-3-carboxylate is a heterocyclic organic compound It is characterized by a furan ring substituted with ethyl, hydroxy, oxo, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-5-oxo-2-propyl-2,5-dihydrofuran-3-carboxylate typically involves the reaction of a furan derivative with appropriate reagents under controlled conditions. One common method involves the condensation of ethyl acetoacetate with a suitable aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-5-oxo-2-propyl-2,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a dihydroxy derivative.

    Substitution: Formation of various alkyl or aryl-substituted derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-5-oxo-2-propyl-2,5-dihydrofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-5-oxo-2-propyl-2,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(2-pyridyl)-1,5-dihydro-2H-pyrrol-3-carboxylate
  • Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate

Uniqueness

Ethyl 4-hydroxy-5-oxo-2-propyl-2,5-dihydrofuran-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

ethyl 4-hydroxy-5-oxo-2-propyl-2H-furan-3-carboxylate

InChI

InChI=1S/C10H14O5/c1-3-5-6-7(9(12)14-4-2)8(11)10(13)15-6/h6,11H,3-5H2,1-2H3

InChI Key

DQOUNKZNDJHILD-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=C(C(=O)O1)O)C(=O)OCC

Origin of Product

United States

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